2-Cyano-4'-morpholinomethyl benzophenone
Overview
Description
2-Cyano-4’-morpholinomethyl benzophenone is a chemical compound that belongs to the family of benzophenone derivatives. It has a molecular formula of C19H18N2O2 and a molecular weight of 306.36 .
Molecular Structure Analysis
The molecular structure of 2-Cyano-4’-morpholinomethyl benzophenone consists of a benzophenone core with a cyano group (-CN) and a morpholinomethyl group attached to it .Physical And Chemical Properties Analysis
2-Cyano-4’-morpholinomethyl benzophenone has a molecular weight of 306.36 . Other physical and chemical properties such as boiling point and density are not provided in the search results.Scientific Research Applications
Photochemistry and Biological Chemistry
Benzophenone (BP) photophores, including derivatives like 2-Cyano-4'-morpholinomethyl benzophenone, have unique photochemical properties. They are used in biological chemistry and material science due to their ability to form a biradicaloid triplet state upon excitation, enabling hydrogen atom abstraction from C-H bonds. This leads to stable covalent C-C bond formation, useful in ligand-protein interactions, molecular target identification, proteome profiling, and bioconjugation (Dormán et al., 2016).
Antitumor and Antiproliferative Activity
Novel morpholine conjugated benzophenone analogues, similar to this compound, have been synthesized and shown to possess antiproliferative activity against various types of neoplastic cells. These derivatives have been found effective in inhibiting cancer progression and inducing apoptosis in cancer cells (Al‐Ghorbani et al., 2017).
Synthesis of Novel Compounds
Research has explored the interaction of morpholinomethyl benzophenone derivatives with various compounds to synthesize novel heterocyclic derivatives. These derivatives have potential applications in drug development and the study of complex biological systems (Helal et al., 2015).
Photoinitiator in Material Science
Certain benzophenone derivatives are used as photoinitiators in material science. For instance, studies have explored their use in polymerization processes and in the synthesis of ionic liquids with various applications, including biomass solvents (Pernak et al., 2011).
Surface Modification of Biomaterials
Photoreactive polymers bearing benzophenone groups are used for surface modification of biomaterials. The unique properties of these polymers make them suitable for creating highly hydrophilic surfaces, which have applications in reducing protein adsorption and cell adhesion in medical devices (Lin et al., 2015).
Anti-inflammatory Applications
Some benzophenone derivatives, including those with morpholine components, have shown potential as anti-inflammatory agents. Research in this area explores the synthesis and efficacy of these compounds in vivo, comparing their activity to standard drugs (Khanum et al., 2010).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that benzophenone derivatives can interact with various biological targets through different types of chemical reactions .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents to palladium . .
Pharmacokinetics
The compound’s molecular weight is 306.36 , which could potentially influence its bioavailability and pharmacokinetic properties
Action Environment
The action of 2-Cyano-4’-morpholinomethyl benzophenone could potentially be influenced by various environmental factors. For instance, the success of the SM coupling reaction, in which the compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . .
properties
IUPAC Name |
2-[4-(morpholin-4-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-13-17-3-1-2-4-18(17)19(22)16-7-5-15(6-8-16)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZGCIHFMBBQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642621 | |
Record name | 2-{4-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898769-74-9 | |
Record name | 2-[4-(4-Morpholinylmethyl)benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898769-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{4-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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